molecular formula C8H10ClF3O3 B13965926 Ethyl 2-chloro-3,3,3-trifluoro-2-prop-2-enoxypropanoate CAS No. 168101-83-5

Ethyl 2-chloro-3,3,3-trifluoro-2-prop-2-enoxypropanoate

Katalognummer: B13965926
CAS-Nummer: 168101-83-5
Molekulargewicht: 246.61 g/mol
InChI-Schlüssel: FYDCPBKCJANXFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester is a fluorinated organic compound It is characterized by the presence of chlorine, fluorine, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester typically involves the reaction of 2-chloro-3,3,3-trifluoropropene with ethyl 2-propen-1-yl ether under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-3,3,3-trifluoropropene
  • 2-Chloro-3,3,3-trifluoropropanoic acid
  • 2-Chloro-3,3,3-trifluoropropyl acetate

Uniqueness

2-Chloro-3,3,3-trifluoro-2-(2-propen-1-yloxy)propanoic acid ethyl ester is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Its ester functional group also allows for diverse chemical reactivity, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

168101-83-5

Molekularformel

C8H10ClF3O3

Molekulargewicht

246.61 g/mol

IUPAC-Name

ethyl 2-chloro-3,3,3-trifluoro-2-prop-2-enoxypropanoate

InChI

InChI=1S/C8H10ClF3O3/c1-3-5-15-7(9,8(10,11)12)6(13)14-4-2/h3H,1,4-5H2,2H3

InChI-Schlüssel

FYDCPBKCJANXFC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(F)(F)F)(OCC=C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.